(5Z)-5-[4-(dimethylamino)benzylidene]-3-[methyl(phenyl)amino]-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure features a (5Z)-configuration, a 4-(dimethylamino)benzylidene substituent at position 5, and a methyl(phenyl)amino group at position 2. The 2-thioxo moiety contributes to tautomeric equilibria, impacting solubility and intermolecular interactions .
Properties
Molecular Formula |
C19H19N3OS2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(N-methylanilino)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H19N3OS2/c1-20(2)15-11-9-14(10-12-15)13-17-18(23)22(19(24)25-17)21(3)16-7-5-4-6-8-16/h4-13H,1-3H3/b17-13- |
InChI Key |
UVRDMLWDTGUCAL-LGMDPLHJSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)N(C)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[4-(dimethylamino)benzylidene]-3-[methyl(phenyl)amino]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and amines with thiosemicarbazide, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acetic acid or hydrochloric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production methods for thiazolidinone derivatives generally involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[4-(dimethylamino)benzylidene]-3-[methyl(phenyl)amino]-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazolidinone ring to thiazolidine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the benzylidene or thiazolidinone ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Various substituted thiazolidinone derivatives
Scientific Research Applications
Anticancer Activity
Research has demonstrated the potential of thiazolidinone derivatives, including this compound, as anticancer agents. A study published in the Journal of Research in Pharmacy highlighted the synthesis of 2-aryl-1,3-thiazolidin-4-one derivatives and their activity against cancer cell lines. The study indicated that modifications to the thiazolidinone structure could enhance cytotoxicity against leukemia and central nervous system cancer cells .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Thiazolidinones are known to exhibit antibacterial and antifungal activities. In vitro studies have shown that derivatives with specific substitutions can inhibit the growth of various pathogenic microorganisms, suggesting their potential as new antimicrobial agents .
Organic Electronics
The unique electronic properties of thiazolidinone compounds make them suitable for applications in organic electronics. Their ability to act as semiconductors can be exploited in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Research is ongoing to optimize their performance in these applications through structural modifications.
Enzyme Inhibition Studies
The compound's ability to interact with biological macromolecules makes it a valuable tool in enzyme inhibition studies. It has been used to explore mechanisms of action against specific enzymes involved in disease pathways, contributing to the understanding of drug-target interactions .
Case Studies
- Anticancer Efficacy : A study conducted on modified thiazolidinones showed promising results against multiple cancer types. The derivatives were tested for their ability to induce apoptosis in cancer cells, demonstrating a clear relationship between structural features and biological activity .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of thiazolidinone derivatives against resistant bacterial strains. The results indicated that certain modifications significantly enhanced antibacterial activity, paving the way for new therapeutic options .
Mechanism of Action
The mechanism of action of (5Z)-5-[4-(dimethylamino)benzylidene]-3-[methyl(phenyl)amino]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA
Pathways: Inhibition of enzyme activity, disruption of cell signaling pathways, and induction of oxidative stress
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse pharmacological and material science applications. Below is a detailed comparison of the target compound with structurally related analogs:
Key Observations:
Substituent Effects on Reactivity: Electron-donating groups (e.g., dimethylamino, methoxy) at position 5 enhance reactivity in condensation reactions, as seen in the high yields (90–96%) for 3,4-dimethoxy and 1,3-benzodioxole derivatives . Steric hindrance from ortho-substituents (e.g., 2-methylbenzylidene) may reduce reaction efficiency, though specific yield data are unavailable .
Thermal Stability :
- Compounds with rigid aromatic substituents (e.g., 1,3-benzodioxole) exhibit higher melting points (252–254°C), likely due to enhanced crystallinity and π-π stacking .
The dimethylamino group in the target compound may improve bioavailability by modulating lipophilicity and charge distribution, a hypothesis supported by computational studies on related thiazolidinones .
Table 2: Crystallographic and Computational Insights
Biological Activity
The compound (5Z)-5-[4-(dimethylamino)benzylidene]-3-[methyl(phenyl)amino]-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, known for their diverse biological activities. This article synthesizes current research findings regarding its biological activity, including antibacterial, anticancer, antioxidant, and other pharmacological properties.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a thiazolidinone ring with various substituents that influence its biological activity. The presence of the dimethylamino and phenyl groups enhances its interaction with biological targets.
Antibacterial Activity
Thiazolidin-4-one derivatives have shown significant antibacterial properties. For instance, studies indicate that compounds with similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria:
- Inhibition Rates : Compounds like 2-(chlorophenyl-imino)thiazolidin-4-one demonstrated inhibition rates of 88.46% against Escherichia coli and 91.66% against Staphylococcus aureus .
- Mechanism : The mechanism of action is often linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of thiazolidin-4-one derivatives is well-documented:
- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cancer cell lines. For example, thiazolidin-4-one derivatives have shown IC50 values ranging from 8.5 µM to 25.6 µM against multiple cancer types, including K562 and HeLa cells .
- Apoptosis Induction : Mechanistic studies reveal that these compounds can induce apoptosis through both extrinsic and intrinsic pathways, making them promising candidates for cancer therapy .
Antioxidant Activity
Antioxidant properties are another critical aspect of thiazolidin-4-one derivatives:
- Scavenging Ability : In vitro assays have demonstrated that certain derivatives exhibit strong radical scavenging abilities, outperforming traditional antioxidants like ibuprofen .
- EC50 Values : Compounds were found to be significantly more effective than ibuprofen, with EC50 values indicating high antioxidant potential .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one compounds is heavily influenced by their chemical structure:
| Compound | Substituent | Antibacterial Activity (%) | Anticancer IC50 (µM) | Antioxidant EC50 |
|---|---|---|---|---|
| 2a | None | 53.84 | 14.9 | 773.67 |
| 2b | Chlorine | 88.46 | 12.7 | 70.04 |
| 2c | Nitro | Not reported | 15.1 | 73.58 |
| 2d | Dimethylamino | Not reported | Not reported | 74.02 |
This table summarizes the relationship between substituents on the thiazolidinone scaffold and their corresponding biological activities.
Case Studies
Several studies have been conducted to evaluate the efficacy of thiazolidin-4-one derivatives:
- Anticancer Efficacy : A study reported that a series of thiazolidinones exhibited selective cytotoxicity on cancer cells while sparing normal fibroblasts . This selectivity is crucial for minimizing side effects in therapeutic applications.
- Diabetes Management : Research indicates that certain thiazolidinones enhance glucose uptake in insulin-resistant models, suggesting potential applications in diabetes management . These compounds modulate various metabolic pathways, improving insulin sensitivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
